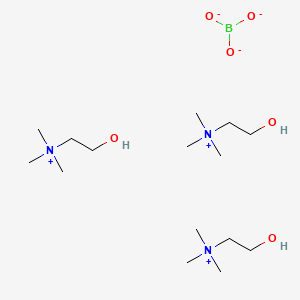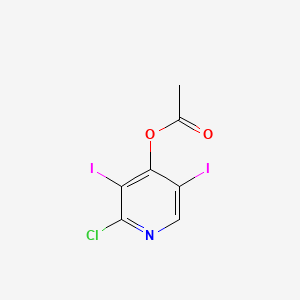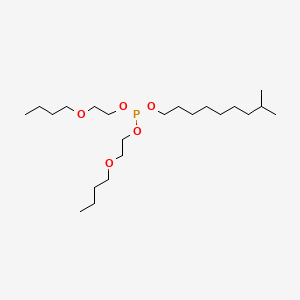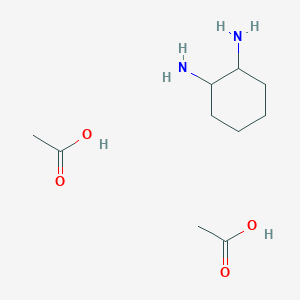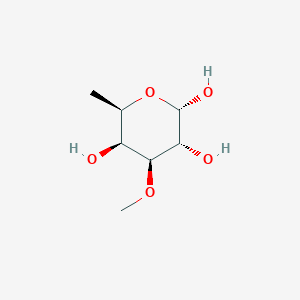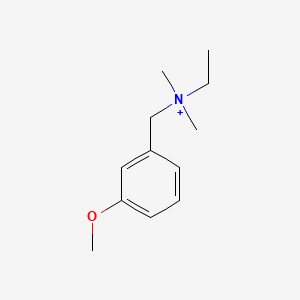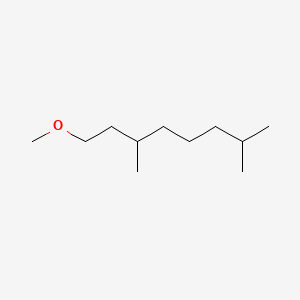
5-Isobutyl-1-methoxyhex-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobutyl-1-methoxyhex-5-ene: is an organic compound with the molecular formula C11H22O It is characterized by the presence of an isobutyl group, a methoxy group, and a hexene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-1-methoxyhex-5-ene can be achieved through several methods. One common approach involves the alkylation of 1-methoxyhex-5-ene with isobutyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Isobutyl-1-methoxyhex-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Isobutyl-1-methoxyhex-5-ene is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and flavoring agents .
Mecanismo De Acción
The mechanism of action of 5-Isobutyl-1-methoxyhex-5-ene involves its interaction with specific molecular targets. The compound can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1-Methoxy-7-methyl-5-methyleneoctane
- 5-Methyl-1-hexene
- 5-Isopropyl-1,3-cyclohexanedione
Uniqueness: 5-Isobutyl-1-methoxyhex-5-ene is unique due to its specific structural features and reactivity . The presence of both an isobutyl group and a methoxy group imparts distinct chemical properties, making it valuable for various synthetic and industrial applications.
Propiedades
Número CAS |
93892-49-0 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
1-methoxy-7-methyl-5-methylideneoctane |
InChI |
InChI=1S/C11H22O/c1-10(2)9-11(3)7-5-6-8-12-4/h10H,3,5-9H2,1-2,4H3 |
Clave InChI |
IJCNAXBBGXNYCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=C)CCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)


